![molecular formula C13H9N3O3S B595123 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol CAS No. 1231952-71-8](/img/structure/B595123.png)
2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol
描述
2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with a nitrophenyl group and a methanol group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone can lead to the formation of the thiazolopyridine core. Subsequent nitration and reduction steps introduce the nitrophenyl and methanol groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-aldehyde or 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-carboxylic acid.
Reduction: Formation of 2-(2-aminophenyl)-Thiazolo[5,4-b]pyridine-6-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is crucial for the biosynthesis of signal molecules involved in bacterial communication . This inhibition disrupts quorum sensing, thereby reducing virulence and biofilm formation.
相似化合物的比较
Similar Compounds
- 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-aldehyde
- 2-(2-aminophenyl)-Thiazolo[5,4-b]pyridine-6-methanol
- 2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-carboxylic acid
Uniqueness
2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol is unique due to its specific structural configuration, which allows it to interact with a variety of biological targets. Its combination of a nitrophenyl group and a thiazolopyridine core provides distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
[2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c17-7-8-5-10-13(14-6-8)20-12(15-10)9-3-1-2-4-11(9)16(18)19/h1-6,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULVRVQWCZXWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(S2)N=CC(=C3)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721385 | |
| Record name | [2-(2-Nitrophenyl)[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231952-71-8 | |
| Record name | [2-(2-Nitrophenyl)[1,3]thiazolo[5,4-b]pyridin-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
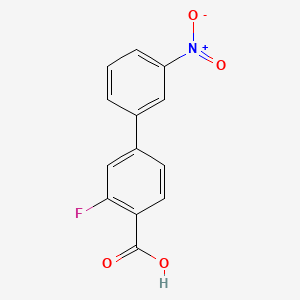

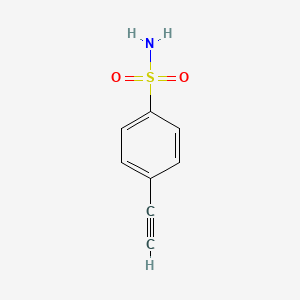
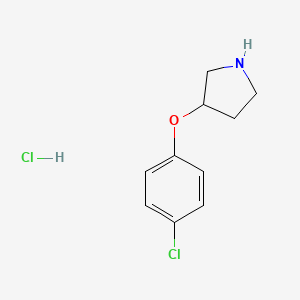
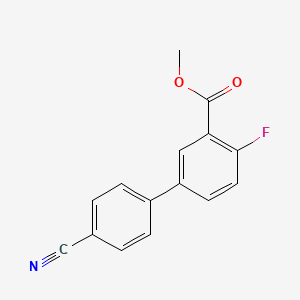
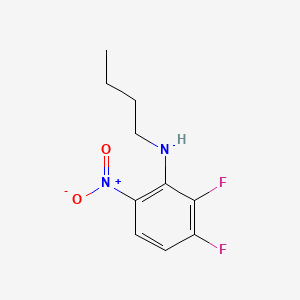

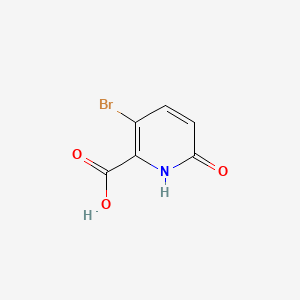
![2-Pyrrolidinone, 1-[(3-hydroxy-3-pyrrolidinyl)methyl]-, hydrochloride (1](/img/structure/B595054.png)
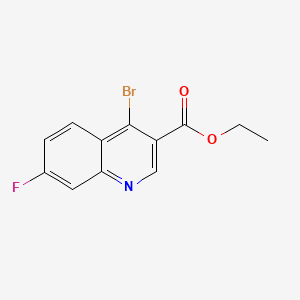
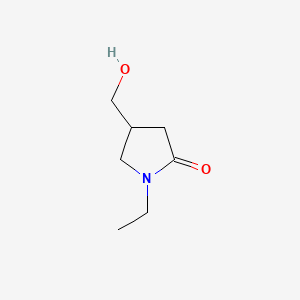
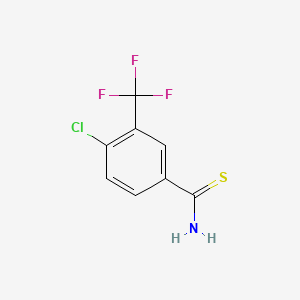
![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)
